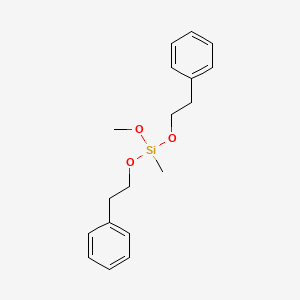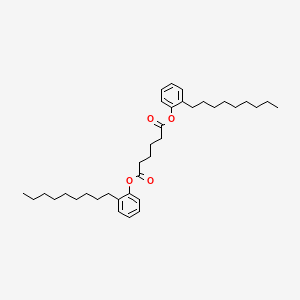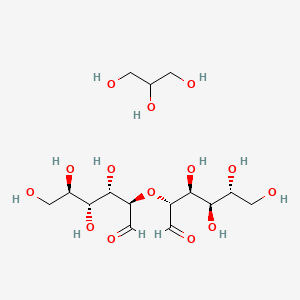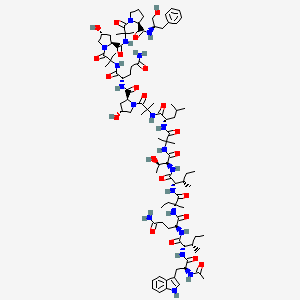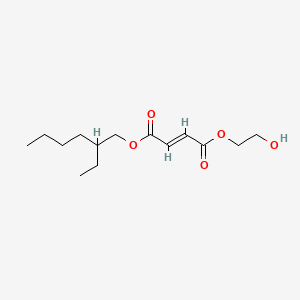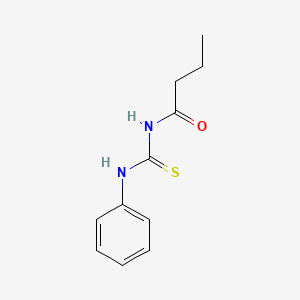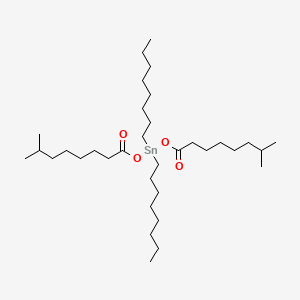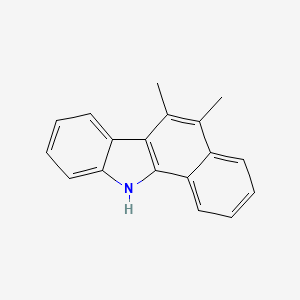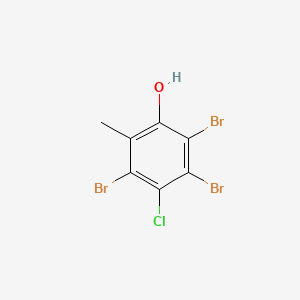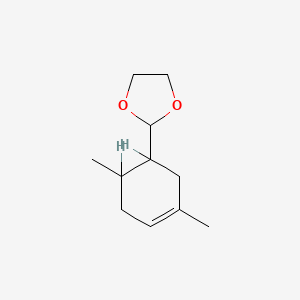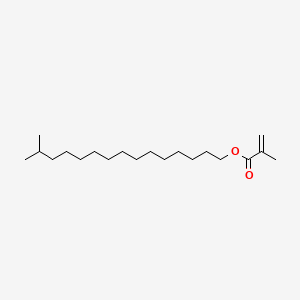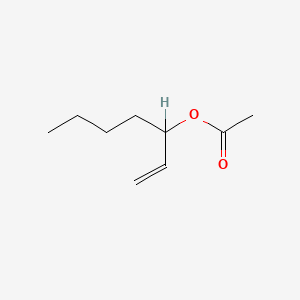
1-Vinylpentyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinylpentyl acetate, also known as hept-1-en-3-yl acetate, is an organic compound with the molecular formula C9H16O2. It is a clear, colorless liquid with a mild odor. This compound is part of the ester family and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Vinylpentyl acetate can be synthesized through the esterification of 1-vinylpentanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Vinylpentyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the vinyl group to an epoxide or a diol using oxidizing agents like peracids or osmium tetroxide.
Reduction: The vinyl group can be hydrogenated to form the corresponding alkane using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Amines or alcohol derivatives.
Scientific Research Applications
1-Vinylpentyl acetate is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and coatings
Mechanism of Action
The mechanism of action of 1-vinylpentyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetic acid and 1-vinylpentanol. The vinyl group can participate in addition reactions, while the acetate group can be involved in esterification and transesterification reactions .
Comparison with Similar Compounds
Similar Compounds
1-Hexen-3-ol acetate: Similar in structure but with a shorter carbon chain.
1-Hepten-3-yl acetate: Another name for 1-vinylpentyl acetate.
Pentyl acetate: Lacks the vinyl group and has different reactivity
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. This makes it valuable in specific synthetic applications where the vinyl functionality is required .
Properties
CAS No. |
35926-06-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
hept-1-en-3-yl acetate |
InChI |
InChI=1S/C9H16O2/c1-4-6-7-9(5-2)11-8(3)10/h5,9H,2,4,6-7H2,1,3H3 |
InChI Key |
SIOVHXRHPCJGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


